![molecular formula C9H7ClFN3 B2469897 2-Chloro-8-fluoro-N-methylquinazolin-4-amine CAS No. 1594584-07-2](/img/structure/B2469897.png)
2-Chloro-8-fluoro-N-methylquinazolin-4-amine
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Overview
Description
2-Chloro-8-fluoro-N-methylquinazolin-4-amine is a chemical compound with the CAS Number: 1594584-07-2 . It has a molecular weight of 211.63 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for 2-Chloro-8-fluoro-N-methylquinazolin-4-amine is 1S/C9H7ClFN3/c1-12-8-5-3-2-4-6 (11)7 (5)13-9 (10)14-8/h2-4H,1H3, (H,12,13,14) . This indicates the presence of chlorine, fluorine, and nitrogen atoms in the molecule.Physical And Chemical Properties Analysis
2-Chloro-8-fluoro-N-methylquinazolin-4-amine is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 211.63 .Scientific Research Applications
Anticancer Activity
Quinazoline derivatives have been found to exhibit significant anticancer activity . For example, erlotinib and gefitinib, both quinazoline derived compounds, are used for the treatment of lung and pancreatic cancers .
Antibacterial Activity
Quinazolines and quinazolinones have shown promising antimicrobial properties . The development of novel antibiotics is a critical area of research due to the emergence of drug-resistant bacterial strains .
Anti-Inflammatory Activity
Quinazoline derivatives have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticonvulsant Activity
Quinazolinones have shown potential as anticonvulsant agents . This suggests that they could be used in the treatment of epilepsy and other conditions characterized by excessive and abnormal brain activity .
Antifungal Activity
Quinazoline derivatives have demonstrated antifungal properties . This suggests potential applications in the treatment of fungal infections .
Anti-HIV Activity
Quinazolinones have also shown potential as anti-HIV agents . This suggests that they could be used in the development of new treatments for HIV/AIDS .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-8-fluoro-N-methylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c1-12-8-5-3-2-4-6(11)7(5)13-9(10)14-8/h2-4H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAVCNBCNWXIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=C1C=CC=C2F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-8-fluoro-N-methylquinazolin-4-amine | |
CAS RN |
1594584-07-2 |
Source
|
Record name | 2-chloro-8-fluoro-N-methylquinazolin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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